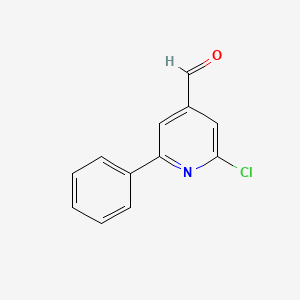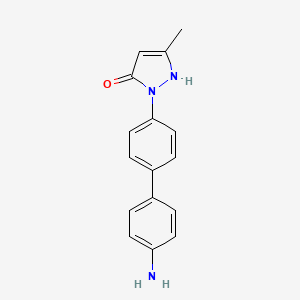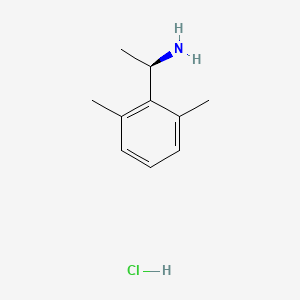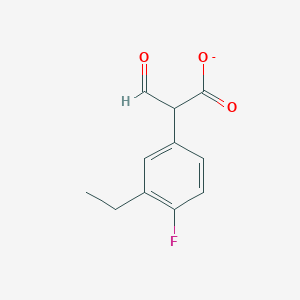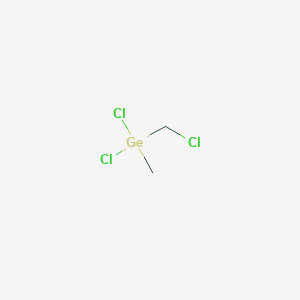
Chloromethylmethyldichlorogermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethylmethyldichlorogermane: is a chemical compound with the molecular formula C2H5Cl3Ge . It belongs to the class of organogermanium compounds and is characterized by the presence of chlorine and germanium atoms in its structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloromethylmethyldichlorogermane can be synthesized through various chemical reactions involving germanium precursors and chloromethylating agents. One common method involves the reaction of germanium tetrachloride (GeCl4) with methyl chloride (CH3Cl) in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: Chloromethylmethyldichlorogermane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups and the reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Substitution reactions involve the replacement of chlorine atoms with other functional groups, often using nucleophiles such as ammonia (NH3) or alkyl halides .
Major Products Formed: The major products formed from these reactions include germanium oxides, germanium hydrides, and substituted chloromethylmethyldichlorogermanes . These products have various applications in scientific research and industrial processes.
Aplicaciones Científicas De Investigación
Chloromethylmethyldichlorogermane is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of other organogermanium compounds and is used in the study of germanium chemistry.
Biology: The compound is utilized in biological research to investigate the interactions between germanium and biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which chloromethylmethyldichlorogermane exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the activation or inhibition of biological processes. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparación Con Compuestos Similares
Chloromethylmethyldichlorogermane is compared with other similar compounds to highlight its uniqueness. Some similar compounds include germanium tetrachloride (GeCl4) , methyl chloride (CH3Cl) , and chloromethylsilane (CH3SiCl3) . While these compounds share some similarities in terms of their chemical structure and reactivity, this compound stands out due to its specific combination of chlorine and germanium atoms, which imparts unique properties and applications.
Propiedades
IUPAC Name |
dichloro-(chloromethyl)-methylgermane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Ge/c1-6(4,5)2-3/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWYKGAWNPVGDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](CCl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700869 |
Source


|
| Record name | Dichloro(chloromethyl)methylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6727-63-5 |
Source


|
| Record name | Dichloro(chloromethyl)methylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


